Cas no 96382-85-3 (cis-3-(methoxycarbonyl)cyclopentane-1-carboxylic acid)

cis-3-(methoxycarbonyl)cyclopentane-1-carboxylic acid structure
96382-85-3 structure
Produktname:cis-3-(methoxycarbonyl)cyclopentane-1-carboxylic acid
CAS-Nr.:96382-85-3
MF:C8H12O4
MW:172.178483009338
MDL:MFCD01311176
CID:839168
PubChem ID:10888375

cis-3-(methoxycarbonyl)cyclopentane-1-carboxylic acid Chemische und physikalische Eigenschaften

Namen und Kennungen

    • CIS-3-CARBOMETHOXYCYCLOPENTANE-1-CARBOXYLIC ACID
    • (1R,3S)-rel-3-(Methoxycarbonyl)cyclopen
    • (1R,3S)-rel-3-(Methoxycarbonyl)cyclopentanecarboxylic acid
    • 1,3-Cyclopentanedicarboxylic acid, monomethyl ester, cis-
    • cis-1,3-Cyclopentanedicarboxylic acid monomethyl ester
    • 1,3-Cyclopentanedicarboxylic acid, monomethyl ester, (1R,3S)-rel- (9CI)
    • 1,3-Cyclopentanedicarboxylic acid, monomethyl ester, cis-(±)- (ZCI)
    • rel-1-Methyl (1R,3S)-1,3-cyclopentanedicarboxylate (ACI)
    • cis-3-(methoxycarbonyl)cyclopentane-1-carboxylic acid
    • C77325
    • EN300-100866
    • (1R,3S)-3-methoxycarbonylcyclopentane-1-carboxylic acid
    • E77538
    • FVUHGTQDOMGZOT-RITPCOANSA-N
    • 1098881-13-0
    • SCHEMBL439125
    • MFCD01311176
    • CS-0127877
    • Z1198156568
    • AKOS006278152
    • cis-3-(Methoxycarbonyl)cyclopentanecarboxylic acid
    • (1S,3R)-3-(Methoxycarbonyl)cyclopentanecarboxylic Acid
    • WDA38285
    • (1R,3S)-rel-3-(Methoxycarbonyl)cyclopentanecarboxylicacid
    • DS-9644
    • (1R,3S)-3-(methoxycarbonyl)cyclopentane-1-carboxylic acid
    • 96382-85-3
    • MDL: MFCD01311176
    • Inchi: 1S/C8H12O4/c1-12-8(11)6-3-2-5(4-6)7(9)10/h5-6H,2-4H2,1H3,(H,9,10)/t5-,6+/m0/s1
    • InChI-Schlüssel: FVUHGTQDOMGZOT-NTSWFWBYSA-N
    • Lächelt: C([C@@H]1CC[C@H](C(=O)O)C1)(=O)OC

Berechnete Eigenschaften

  • Genaue Masse: 172.07400
  • Monoisotopenmasse: 172.07355886g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 1
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 4
  • Schwere Atomanzahl: 12
  • Anzahl drehbarer Bindungen: 3
  • Komplexität: 199
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 2
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Topologische Polaroberfläche: 63.6Ų
  • XLogP3: 0.5

Experimentelle Eigenschaften

  • Dichte: 1.242
  • Siedepunkt: 286 ºC
  • Flammpunkt: 115 ºC
  • PSA: 63.60000
  • LogP: 0.66030

cis-3-(methoxycarbonyl)cyclopentane-1-carboxylic acid Sicherheitsinformationen

cis-3-(methoxycarbonyl)cyclopentane-1-carboxylic acid Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
SHANG HAI XIAN DING Biotechnology Co., Ltd.
086431-2g
cis-3-(methoxycarbonyl)cyclopentane-1-carboxylic acid
96382-85-3 97%
2g
9980.0CNY 2021-07-12
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBZ3255-1G
cis-3-(methoxycarbonyl)cyclopentane-1-carboxylic acid
96382-85-3 97%
1g
¥ 957.00 2023-04-12
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBZ3255-10G
cis-3-(methoxycarbonyl)cyclopentane-1-carboxylic acid
96382-85-3 97%
10g
¥ 4,785.00 2023-04-12
Apollo Scientific
OR958338-250mg
Cis-3-carbomethoxycyclopentane-1-carboxylic acid
96382-85-3 95%
250mg
£100.00 2025-02-20
Chemenu
CM203932-1g
cis-3-Carbomethoxycyclopentane-1-carboxylic acid
96382-85-3 95%
1g
$128 2021-06-15
Chemenu
CM203932-5g
cis-3-Carbomethoxycyclopentane-1-carboxylic acid
96382-85-3 95%
5g
$421 2021-06-15
SHANG HAI XIAN DING Biotechnology Co., Ltd.
086431-1g
cis-3-(methoxycarbonyl)cyclopentane-1-carboxylic acid
96382-85-3 97%
1g
6257.0CNY 2021-07-12
Chemenu
CM203932-1g
cis-3-Carbomethoxycyclopentane-1-carboxylic acid
96382-85-3 95%
1g
$174 2023-01-18
Enamine
EN300-254070-2.5g
rac-(1R,3S)-3-(methoxycarbonyl)cyclopentane-1-carboxylic acid
96382-85-3 95%
2.5g
$403.0 2024-06-19
eNovation Chemicals LLC
D769921-1g
(1R,3S)-rel-3-(Methoxycarbonyl)cyclopentanecarboxylic acid
96382-85-3 95%
1g
$185 2024-06-07

cis-3-(methoxycarbonyl)cyclopentane-1-carboxylic acid Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Solvents: Methanol ;  rt → 45 °C; 20 h, 45 °C
Referenz
Imidazo[1,5-a]pyrazin-3-ylbenzamides as Btk inhibitors and their preparation
, World Intellectual Property Organization, , ,

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: Methanol ;  12 h, 25 °C
Referenz
Macrocyclic amide compounds and application thereof
, World Intellectual Property Organization, , ,

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Solvents: Methanol
Referenz
Synthesis of cyclopentane analogs of 1-(2',3'-dideoxy-β-glycero-pentofuranosyl)pyrimidine nucleosides
Hronowski, Lucjan J. J.; Szarek, Walter A., Canadian Journal of Chemistry, 1988, 66(1), 61-70

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Solvents: Methanol ;  20 h, rt → 45 °C
Referenz
Benzamide imidazopyrazine BTK inhibitors
, World Intellectual Property Organization, , ,

Herstellungsverfahren 5

Reaktionsbedingungen
Referenz
Preparation of alicyclic carboxylic acid derivatives of benzomorphans and related scaffolds, medicaments containing such compounds and their use as 11β-hydroxysteroid dehydrogenase 1 inhibitors
, World Intellectual Property Organization, , ,

Herstellungsverfahren 6

Reaktionsbedingungen
Referenz
Enantioselective synthesis of (+)- and (-)-cis-3-aminocyclopentanecarboxylic acids by enzymatic asymmetrization
Chenevert, Robert; Martin, Richard, Tetrahedron: Asymmetry, 1992, 3(2), 199-200

Herstellungsverfahren 7

Reaktionsbedingungen
1.1 Solvents: Methanol ;  rt; 1 h, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  basified, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 2, rt
Referenz
Cycloalkyl-linked diheterocycle derivatives and their preparation and use for the treatment of abnormal cell growth
, World Intellectual Property Organization, , ,

Herstellungsverfahren 8

Reaktionsbedingungen
Referenz
Enzymes in organic synthesis. 33. Stereoselective pig liver esterase-catalyzed hydrolyses of meso cyclopentyl-, tetrahydrofuranyl-, and tetrahydrothiophenyl-1,3-diesters
Jones, J. Bryan; Hinks, R. Scott; Hultin, Philip G., Canadian Journal of Chemistry, 1985, 63(2), 452-6

Herstellungsverfahren 9

Reaktionsbedingungen
1.1 Solvents: Methanol ;  4 h, reflux
Referenz
Conformational Restriction and Enantioseparation Increase Potency and Selectivity of Cyanoguanidine-Type Histamine H4 Receptor Agonists
Geyer, Roland; Nordemann, Uwe; Strasser, Andrea; Wittmann, Hans-Joachim; Buschauer, Armin, Journal of Medicinal Chemistry, 2016, 59(7), 3452-3470

cis-3-(methoxycarbonyl)cyclopentane-1-carboxylic acid Raw materials

cis-3-(methoxycarbonyl)cyclopentane-1-carboxylic acid Preparation Products

Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:96382-85-3)cis-3-(methoxycarbonyl)cyclopentane-1-carboxylic acid
A922865
Reinheit:99%/99%/99%
Menge:1g/5g/10g
Preis ($):150.0/450.0/751.0